6-tert-butylisoquinoline
Overview
Description
6-tert-butylisoquinoline is a chemical compound with the molecular formula C13H15N and a molecular weight of 185.27 . It is typically in powder form .
Molecular Structure Analysis
The InChI code for 6-tert-butylisoquinoline is 1S/C13H15N/c1-13(2,3)12-5-4-11-9-14-7-6-10(11)8-12/h4-9H,1-3H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
6-tert-butylisoquinoline is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Synthesis and Structural Studies
- 6-tert-butylisoquinoline derivatives have been explored in synthetic studies for potent marine drugs, particularly as key intermediates in the synthesis of antitumor antibiotic tetrahydroisoquinoline natural products (Li et al., 2013).
Development of Novel Reagents
- Isoquinoline derivatives like 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline have been developed as chemoselective tert-butoxycarbonylation reagents for aromatic and aliphatic amine hydrochlorides and phenols (Ouchi et al., 2002).
Exploration in Antioxidant Studies
- Certain antioxidants like 6-tert-butyl-4-hydroxyanisole have been studied for their noninhibitory effect on hepatic peroxisome proliferation and fatty acid beta-oxidation (Lalwani et al., 1983).
Pharmaceutical Applications
- N-tert-butyl isoquine (GSK369796), a 4-aminoquinoline drug candidate, was developed as a part of a public-private partnership for its potent activity against Plasmodium falciparum, showcasing the application of isoquinoline derivatives in antimalarial drugs (O’Neill et al., 2009).
Catalysis and Organic Synthesis
- Isoquinoline derivatives have been utilized in novel homologation reactions of isoquinoline, leading to unexpected formations of certain chemical structures under specific reaction conditions (Seo et al., 2011).
Enantiospecific Photocyclization
- Studies have shown that molecularly chiral o-tert-butylacrylanilides undergo enantiospecific 6pi-photocyclization, yielding dihydroquinolin-2-ones with high enantioselectivity. This highlights the potential of 6-tert-butylisoquinoline in the field of stereochemistry and pharmaceuticals (Ayitou & Sivaguru, 2009).
Safety and Hazards
6-tert-butylisoquinoline has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
6-tert-butylisoquinoline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N/c1-13(2,3)12-5-4-11-9-14-7-6-10(11)8-12/h4-9H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYSCFCTWZGMRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C=NC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.